Zikv-IN-5

Antiviral Zika virus NS5 MTase inhibition

ZIKV research often suffers from acid-labile or cytotoxic compounds that confound results. ZIKV-IN-5 (compound 5c) is an acid-stable dehydroandrographolide derivative targeting the ZIKV NS5 MTase domain (not RdRp), enabling clean phenotypic dissection of viral RNA capping. • EC50=0.71 μM against ZIKV with CC50>200 μM (SI>281.7), ideal for prolonged assays. • C19 TBDPS hindered ether ensures acid stability and high potency vs. analogs. • Supplied as ≥98% pure solid; verified identity and stability for reproducible SAR studies.

Molecular Formula C36H45NO4Si
Molecular Weight 583.8 g/mol
Cat. No. B15141428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZikv-IN-5
Molecular FormulaC36H45NO4Si
Molecular Weight583.8 g/mol
Structural Identifiers
SMILESCC12CCC(=NO)C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C
InChIInChI=1S/C36H45NO4Si/c1-26-17-20-31-35(5,30(26)19-18-27-22-24-40-33(27)38)23-21-32(37-39)36(31,6)25-41-42(34(2,3)4,28-13-9-7-10-14-28)29-15-11-8-12-16-29/h7-16,18-19,22,30-31,39H,1,17,20-21,23-25H2,2-6H3/b19-18+,37-32+/t30-,31+,35+,36+/m1/s1
InChIKeyOKRYVJUQJJNVGC-IIOCQQIUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zikv-IN-5: A Low-Cytotoxicity, Acid-Stable ZIKV NS5 MTase Inhibitor for Antiviral Research Procurement


ZIKV-IN-5 (compound 5c) is a dehydroandrographolide derivative that acts as a low-cytotoxicity and acid-stable anti-Zika virus (ZIKV) agent [1]. It inhibits ZIKV replication by targeting the methyltransferase (MTase) domain of the viral NS5 protein, a validated antiviral target distinct from the RNA-dependent RNA polymerase (RdRp) active site [1]. With a molecular weight of 583.83 and formula C36H45NO4Si, ZIKV-IN-5 is supplied as a solid and is intended for laboratory research use only .

Why Zikv-IN-5 Cannot Be Substituted by Other In-Class NS5 MTase or RdRp Inhibitors


ZIKV NS5 is a bifunctional protein possessing both MTase and RdRp activities; inhibitors targeting these distinct domains exhibit divergent potency, selectivity, and chemical stability profiles [1]. Within the dehydroandrographolide series, even closely related analogs (e.g., ZIKV-IN-4/5b and ZIKV-IN-2/3a) demonstrate EC50 values spanning nearly two orders of magnitude (0.71 μM to 38.86 μM) due to critical differences in C19 hindered ether substitution [1]. Furthermore, acid-lability—a property that compromises compound integrity in certain in vitro assay conditions or formulation buffers—is a known limitation of some ZIKV MTase inhibitors, whereas ZIKV-IN-5 and its acid-stable analog ZIKV-IN-4 are engineered to overcome this constraint [1]. Consequently, generic substitution among anti-ZIKV compounds without accounting for these quantitative differences in potency, cytotoxicity, target specificity, and acid stability can lead to irreproducible results or misinterpretation of biological outcomes.

Quantitative Differentiation of Zikv-IN-5 Against Closest Analogs and In-Class Alternatives


Zikv-IN-5 Exhibits 4.9-Fold Higher Anti-ZIKV Potency than Its Direct Analog ZIKV-IN-4 and 54.7-Fold Higher than ZIKV-IN-2

ZIKV-IN-5 (compound 5c) demonstrates an EC50 of 0.71 μM against ZIKV in Vero cells, making it significantly more potent than its closest structural analogs ZIKV-IN-4 (compound 5b, EC50 = 3.49 μM) and ZIKV-IN-2 (compound 3a, IC50 = 38.86 μM) in the same MTase inhibition pathway [1]. The potency gain is attributed to the specific C19 tert-butyldiphenylsilyl (TBDPS) hindered ether modification present in ZIKV-IN-5, which is absent in the less potent analogs [1].

Antiviral Zika virus NS5 MTase inhibition EC50 comparison

Zikv-IN-5 Delivers a >12.6-Fold Higher Selectivity Index than ZIKV-IN-8

ZIKV-IN-5 exhibits a CC50 >200 μM in Vero cells, resulting in a selectivity index (SI = CC50/EC50) of >281.7 [1]. In contrast, the non-competitive ZIKV inhibitor ZIKV-IN-8 (Compound 9b) has an SI of only 22.4 (IC50 = 25.6 μM) [2]. This >12.6-fold higher selectivity index for ZIKV-IN-5 indicates a substantially wider therapeutic window, reducing the risk of off-target cytotoxicity at antiviral concentrations.

Cytotoxicity Selectivity index Antiviral safety margin Vero cell

Zikv-IN-5 Is Confirmed Acid-Stable, Enabling Reliable Use Under pH Conditions That Degrade Related Compounds

ZIKV-IN-5 is explicitly characterized as acid-stable, a property that distinguishes it from the acid-labile behavior observed in the parent andrographolide scaffold and some related analogs [1]. This acid-stability is conferred by the C19 TBDPS hindered ether moiety, which protects the compound from pH-induced degradation under acidic assay conditions (e.g., in certain cell culture media or during sample preparation) [1]. In contrast, the discovery paper notes that acid-lability is a known issue for some andrographolide derivatives, and the acid-stable nature of compound 5b (ZIKV-IN-4) and 5c (ZIKV-IN-5) was a valued finding that guided further design [1].

Acid stability Chemical integrity Assay reproducibility Formulation

Zikv-IN-5 Selectively Targets NS5 MTase, Whereas LabMol-319 and ZIKV-IN-6 Inhibit the Distinct RdRp Domain

ZIKV-IN-5 is a selective inhibitor of the ZIKV NS5 methyltransferase (MTase) domain, as confirmed by enzymatic assays and molecular docking [1]. This contrasts with alternative ZIKV NS5 inhibitors such as LabMol-319 (IC50 = 1.6 μM) and ZIKV-IN-6, which target the RNA-dependent RNA polymerase (RdRp) domain [2]. While both targets are on the same NS5 protein, MTase inhibition blocks viral RNA capping and immune evasion, whereas RdRp inhibition blocks RNA synthesis, representing orthogonal mechanisms of action.

Target specificity NS5 MTase RdRp Mechanism of action

Optimal Procurement-Driven Research Applications for Zikv-IN-5


MTase-Specific Mechanistic Studies of ZIKV RNA Capping and Immune Evasion

ZIKV-IN-5, as a confirmed inhibitor of the ZIKV NS5 methyltransferase (MTase) domain, is ideally suited for dissecting the role of viral RNA capping in replication and host innate immune evasion. Because it does not inhibit the RdRp domain, experiments using ZIKV-IN-5 can cleanly attribute observed phenotypes (e.g., reduced viral replication, altered interferon response) to MTase inhibition, avoiding confounding effects from RdRp blockade [1].

Combination Antiviral Screening with RdRp Inhibitors to Probe Synergistic Blockade

Given its distinct target (NS5 MTase) compared to RdRp inhibitors like LabMol-319 or ZIKV-IN-6, ZIKV-IN-5 is an optimal partner for combination studies. Its high potency (EC50 = 0.71 μM) and wide therapeutic window (SI >281.7) allow for flexible dosing in checkerboard assays designed to detect synergy, additive effects, or antagonism when both arms of the ZIKV replication machinery are simultaneously inhibited [1].

Structure-Activity Relationship (SAR) Studies on Hindered Ether Modifications for Acid Stability

ZIKV-IN-5 features a C19 tert-butyldiphenylsilyl (TBDPS) hindered ether that confers both high potency and acid stability, whereas closely related analogs like ZIKV-IN-4 (with a different hindered ether) and ZIKV-IN-2 (without this modification) show reduced potency or acid lability [1]. ZIKV-IN-5 therefore serves as a benchmark positive control in SAR campaigns aimed at optimizing both antiviral activity and chemical stability within the dehydroandrographolide chemotype.

In Vitro Antiviral Profiling Requiring Low Cytotoxicity Interference

With a CC50 >200 μM in Vero cells and a selectivity index >281.7, ZIKV-IN-5 is particularly well-suited for prolonged in vitro assays (e.g., multi-day viral growth curves, time-of-addition experiments) where minimizing cytotoxicity-induced artifacts is paramount [1]. In contrast, compounds with lower SI values (e.g., ZIKV-IN-8 with SI = 22.4) may produce confounding cytotoxic effects at higher antiviral concentrations.

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